molecular formula C18H14N4Na2O8S2 B1199217 Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate CAS No. 6360-07-2

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate

Cat. No. B1199217
CAS RN: 6360-07-2
M. Wt: 524.4 g/mol
InChI Key: YAGIKUGDXINHLL-UHFFFAOYSA-L
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Description

The compound of interest belongs to a class of organic compounds known for their applications in dyeing and as chemical intermediates. Research on similar compounds focuses on their synthesis, characterization, and potential applications, leveraging their unique properties for various industrial and scientific purposes.

Synthesis Analysis

The synthesis of related compounds typically involves diazotization and coupling reactions, starting from commercially available dye-intermediates like disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, also known as chromotropic acid. These processes can yield compounds with unique optical properties, as demonstrated in studies on ethers and esters of tri- and tetrahydroxy[6]helicenebisquinones (Paruch et al., 2000).

Molecular Structure Analysis

Characterization techniques such as UV–visible, IR, NMR, and mass spectrometry are pivotal for establishing the chemical structures of synthesized compounds. Such analyses reveal insights into molecular conformations, substituent effects, and the presence of functional groups that define their chemical behavior and applications (Thomas & Adegoke, 2022).

Chemical Reactions and Properties

Chemical reactivity and properties of these compounds are influenced by their functional groups. For example, the presence of sulfonyl, azo, and hydroxy groups can lead to interesting chemical reactions, including azo-hydrazone tautomerism, influenced by the structure of solvating solvents. The solubility and reactivity towards various reagents can be tailored by modifying these groups, leading to a wide range of potential chemical transformations and applications (Thomas & Adegoke, 2022).

Scientific Research Applications

1. Therapeutic Applications in Infections

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate has been observed to have significant therapeutic value in the treatment of various infections. Early studies highlighted its efficacy in treating haemolytic streptococcal infections, pneumococcal infections, meningococcal meningitis, and meningococcemia in human beings (Long & Bliss, 1937). Additionally, its derivative, prontosil, showed effectiveness in cases of beta-hemolytic streptococcal infections (Paton, 1939).

2. Chemical Characterization and Applications

A study conducted in 2022 focused on the synthesis and solvatochromic behavior of water-soluble azohydroxynaphthalenes, which include derivatives of the compound . These compounds have potential applications as solvatochromic probes, food, and drug color additives (Thomas & Adegoke, 2022).

3. Anticonvulsive Properties

Research has shown that this compound, under the name azosulfamide, exhibits anticonvulsive action in patients with epilepsy. It was found to have a therapeutic effect in reducing seizure frequencies in epileptic patients (Cohen & Cobb, 1941).

4. Industrial and Environmental Applications

The compound's derivatives have been evaluated for their degradation capability in industrial and environmental contexts. One study explored the high-energy radiation-induced degradation of H-acid and its derivative in aqueous solutions, which are components of many azo dyes (Pálfi, Takács, & Wojnárovits, 2007). Another investigation focused on the decolorization and degradation of commercial azo dyes by specific bacterial strains, showcasing the compound's role in environmental bioremediation (Pathak, Soni, & Chauhan, 2014).

Safety And Hazards

The compound has a hazard code of Xi . Unfortunately, the specific safety and hazard information is not provided in the search results.

properties

IUPAC Name

disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGIKUGDXINHLL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064258
Record name Acid Red 37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate

CAS RN

6360-07-2, 302912-22-7
Record name Acid Red 37
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-sulfophenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:2)
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Record name Acid Red 37
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate
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Record name Acid red 37 (c.i. 17045) (diammonium salt)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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